molecular formula C15H24N2O2 B13275456 tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate

Cat. No.: B13275456
M. Wt: 264.36 g/mol
InChI Key: FOKBEOZHWFJFRQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is an organic compound with the molecular formula C14H22N2O2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 1-amino-3-phenylpropan-2-ylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include mild temperatures and the use of a base to facilitate the formation of the carbamate bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phenylpropan-2-ylamine moiety may also interact with receptors or other biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate
  • tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate
  • ®-2-(Boc-amino)-3-phenylpropylamine

Uniqueness

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is unique due to its specific combination of functional groups and structural features. The presence of both the tert-butyl carbamate and the phenylpropan-2-ylamine moieties provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3

InChI Key

FOKBEOZHWFJFRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN

Origin of Product

United States

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